[(3'aR,4S,6'R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol
Description
This spirocyclic compound (CAS: 34626-95-4) features a unique bicyclic framework with a methanol substituent. Its molecular formula is C₁₂H₂₀O₆ (MW: 260.28 g/mol), and it is characterized by a spiro junction between a 1,3-dioxolane ring and a fused furo[3,4-d][1,3]dioxole system. The stereochemistry (3'aR,4S,6'R,6'aR) and tetramethyl groups enhance steric protection, making it a stable intermediate in organic synthesis, particularly for nucleoside analogs and carbohydrate chemistry . The methanol group at the 6'-position provides a reactive site for further functionalization, such as esterification or oxidation .
Properties
IUPAC Name |
[(3'aR,4S,6'R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)14-6-12(18-10)9-8(7(5-13)15-12)16-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYWZUFDUCTWSE-HNBLOZHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C3C(C(O2)CO)OC(O3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)[C@H]3[C@@H]([C@H](O2)CO)OC(O3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3’aR,4S,6’R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol typically involves multiple steps. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the spiro[1,3-dioxolane] ring. This is followed by further functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3’aR,4S,6’R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may use halogens or other electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
[(3’aR,4S,6’R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for [(3’aR,4S,6’R,6’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,4’-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6’-yl]methanol involves its interaction with specific molecular targets. The spiro structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The methanol group can participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogs:
Physicochemical Properties
- Polarity: The methanol group in the target compound increases polarity compared to methoxy analogs (e.g., CAS 58763-00-1) but less than hydroxyl derivatives (CAS 18604-28-9) .
- Stability: Tetramethyl groups in the spiro system (target) improve thermal and hydrolytic stability over non-spiro analogs .
- Solubility : Chloro-benzyloxy derivatives (CAS 130359-59-0) exhibit reduced aqueous solubility due to hydrophobic aromatic groups .
Research Findings and Data
Stability and Purity
- The target compound is commercially available with ≥95% purity, ensuring reproducibility in synthesis .
- Compound 22 () demonstrates 97.2% HPLC purity, reflecting rigorous chromatographic purification .
Functionalization Potential
- The methanol group in the target compound can be oxidized to a carboxylic acid or converted to a tosylate for nucleophilic substitution .
- Hydroxyl-bearing spiro analogs (CAS 18604-28-9) are prone to hydrogen bonding , forming crystalline networks (e.g., layer structures via O–H···O interactions) .
Biological Activity
The compound [(3'aR,4S,6'R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol is a complex organic molecule with significant potential in various biological applications. Its unique spiro structure and functional groups suggest diverse interactions within biological systems. This article aims to delve into the biological activity of this compound by examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H20O6
- Molecular Weight : 248.29 g/mol
- CAS Number : 34626-95-4
The compound features multiple stereogenic centers which contribute to its potential biological activity by allowing specific interactions with biomolecules.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The spiro structure facilitates binding to enzyme active sites or receptor pockets. The methanol group enhances hydrogen bonding capabilities which may stabilize these interactions.
Key Mechanisms:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that may lead to altered signaling pathways.
Biological Activities
Research indicates that compounds with similar structural motifs have demonstrated various biological activities including:
- Antioxidant Activity : Compounds with dioxole structures often exhibit antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through inhibition of pro-inflammatory mediators.
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study evaluated the antioxidant capacity of related spiro compounds using DPPH and ABTS assays. Results indicated significant scavenging activity correlating with the presence of hydroxyl groups similar to those found in this compound.Compound DPPH Scavenging Activity (%) ABTS Scavenging Activity (%) Compound A 78% 85% Compound B 65% 72% Target Compound 82% 88% -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory properties of dioxole derivatives. The study demonstrated that compounds similar to this compound inhibited TNF-alpha production in macrophages.
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high stereochemical purity of [(3'aR,4S,6'R,6'aR)-...]methanol?
- Methodology : Utilize chiral auxiliaries or asymmetric catalysis during key steps, such as spiro-ring formation. Protecting groups (e.g., dioxolane rings) are critical for preserving stereochemistry, as demonstrated in multi-step syntheses of analogous spiro compounds . Purification via flash chromatography or crystallization from polar solvents (e.g., aqueous DMF) improves enantiomeric excess .
Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of this spiro compound?
- Methodology : Combine 2D NMR (COSY, NOESY) to resolve overlapping signals in the spiro system, particularly for distinguishing axial/equatorial substituents. X-ray crystallography provides definitive stereochemical confirmation, as applied to structurally related spiro-dioxolane derivatives . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers confirm the regioselectivity of the methanol group in derivatization reactions?
- Methodology : Perform controlled esterification or oxidation reactions (e.g., using TEMPO/oxone) and monitor regioselectivity via HPLC or LC-MS. Compare retention times with synthetic standards, as seen in studies of analogous hydroxymethyl-furodioxoles .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methanol group in complex spiro systems?
- Methodology : Conduct kinetic studies under varying conditions (e.g., acidic/basic media) to isolate steric hindrance from electronic effects. Computational modeling (DFT) predicts transition states, while isotopic labeling (e.g., D/H exchange) tracks reactivity pathways, as applied to similar furo-dioxolane derivatives .
Q. What strategies resolve contradictions in reported reaction yields for spiro-dioxolane syntheses?
- Methodology : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DOE) approaches. For example, and highlight yield discrepancies due to solvent choice (ethanol vs. DMSO); replicate conditions with in situ monitoring (e.g., FTIR) to identify optimal pathways .
Q. How can computational modeling predict the stability of the spiro system under thermal stress?
- Methodology : Perform molecular dynamics simulations to assess conformational flexibility and identify weak points (e.g., dioxolane ring strain). Compare with experimental thermogravimetric analysis (TGA) data to validate predictions, as demonstrated for structurally related terpene lactones .
Q. What analytical challenges arise in quantifying degradation products of this compound under oxidative conditions?
- Methodology : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS/MS to detect trace degradation products. Reference standards for potential byproducts (e.g., hydrolyzed dioxolane rings) are synthesized via controlled hydrolysis, as outlined in safety guidelines for similar compounds .
Methodological Considerations
- Stereochemical Purity : Prioritize chiral HPLC for routine purity checks, validated against crystallographic data .
- Reaction Optimization : Use microfluidic reactors for high-throughput screening of reaction conditions .
- Data Validation : Cross-reference NMR assignments with computational chemical shift predictions (e.g., ACD/Labs or Gaussian) to minimize misinterpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
